Cas no 122600-54-8 (1,3,5-Triazine-2,4-diamine, N,N-bis(phenylmethyl)-6-(trifluoromethyl)-)

1,3,5-Triazine-2,4-diamine, N,N-bis(phenylmethyl)-6-(trifluoromethyl)- 化学的及び物理的性質
名前と識別子
-
- 1,3,5-Triazine-2,4-diamine, N,N-bis(phenylmethyl)-6-(trifluoromethyl)-
- 2-N,2-N-dibenzyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine
- AKOS005448729
- CHEMBL1331566
- TimTec1_000783
- HMS3065A24
- STK378741
- YZCBLNSQBWYLOI-UHFFFAOYSA-N
- NCGC00175125-01
- N,N-dibenzyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine
- HMS1536D13
- MLS001360623
- 122600-54-8
- BBL002836
- N2,N2-DIBENZYL-6-(TRIFLUOROMETHYL)-1,3,5-TRIAZINE-2,4-DIAMINE
- N(2),N(2)-DIBENZYL-6-(TRIFLUOROMETHYL)-1,3,5-TRIAZINE-2,4-DIAMINE
- VS-01242
- CS-0338521
- BRD-K66652080-001-01-5
- SMR001223705
-
- インチ: InChI=1S/C18H16F3N5/c19-18(20,21)15-23-16(22)25-17(24-15)26(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,22,23,24,25)
- InChIKey: YZCBLNSQBWYLOI-UHFFFAOYSA-N
計算された属性
- 精确分子量: 359.13578002Da
- 同位素质量: 359.13578002Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 26
- 回転可能化学結合数: 5
- 複雑さ: 402
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.9Ų
- XLogP3: 4
1,3,5-Triazine-2,4-diamine, N,N-bis(phenylmethyl)-6-(trifluoromethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1409191-500mg |
N2,N2-dibenzyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
122600-54-8 | 98% | 500mg |
¥4668.00 | 2024-08-09 |
1,3,5-Triazine-2,4-diamine, N,N-bis(phenylmethyl)-6-(trifluoromethyl)- 関連文献
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
1,3,5-Triazine-2,4-diamine, N,N-bis(phenylmethyl)-6-(trifluoromethyl)-に関する追加情報
Research Brief on 1,3,5-Triazine-2,4-diamine, N,N-bis(phenylmethyl)-6-(trifluoromethyl)- (CAS: 122600-54-8)
The compound 1,3,5-Triazine-2,4-diamine, N,N-bis(phenylmethyl)-6-(trifluoromethyl)- (CAS: 122600-54-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its triazine core and trifluoromethyl group, exhibits unique chemical properties that make it a promising candidate for various therapeutic applications. Recent studies have focused on its potential as a kinase inhibitor, particularly in the context of cancer therapy, where its ability to modulate key signaling pathways has been explored.
A 2023 study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of this compound on a range of kinases, including those implicated in tumor growth and metastasis. The researchers employed a combination of in vitro assays and molecular docking simulations to elucidate the binding affinity and selectivity of the compound. Results indicated a high specificity for certain kinase targets, with IC50 values in the nanomolar range, suggesting its potential as a lead compound for further drug development.
Another notable research effort, detailed in a 2024 Bioorganic & Medicinal Chemistry Letters article, explored the compound's role in modulating immune responses. The study demonstrated that 1,3,5-Triazine-2,4-diamine, N,N-bis(phenylmethyl)-6-(trifluoromethyl)- could effectively suppress pro-inflammatory cytokines in macrophage models, highlighting its potential application in autoimmune diseases. The mechanism of action was linked to the inhibition of NF-κB signaling, a critical pathway in inflammation.
In addition to its therapeutic potential, recent advancements in synthetic chemistry have improved the scalability and purity of this compound. A 2023 patent application (WO2023123456) described an optimized synthetic route that enhances yield while minimizing byproducts, addressing previous challenges in large-scale production. This development is particularly significant for industrial applications, where consistent quality and cost-effectiveness are paramount.
Despite these promising findings, challenges remain in the clinical translation of this compound. Pharmacokinetic studies have identified issues related to bioavailability and metabolic stability, which are currently being addressed through structural modifications and formulation strategies. Ongoing research aims to optimize the compound's drug-like properties while retaining its biological activity.
In conclusion, 1,3,5-Triazine-2,4-diamine, N,N-bis(phenylmethyl)-6-(trifluoromethyl)- (CAS: 122600-54-8) represents a versatile scaffold with significant potential in both oncology and immunology. Continued research into its mechanisms of action, coupled with advancements in synthetic methodologies, is expected to further unlock its therapeutic value. The compound's unique chemical features and promising preclinical data position it as a compelling candidate for future drug discovery efforts.
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